2-amino-N-(2,3-dihydroxypropyl)-3-methylpentanamide
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Overview
Description
2-amino-N-(2,3-dihydroxypropyl)-3-methylpentanamide is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an amino group, a dihydroxypropyl group, and a methylpentanamide backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2,3-dihydroxypropyl)-3-methylpentanamide typically involves the reaction of 3-methylpentanoic acid with 2,3-dihydroxypropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(2,3-dihydroxypropyl)-3-methylpentanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-amino-N-(2,3-dihydroxypropyl)-3-methylpentanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-N-(2,3-dihydroxypropyl)-3-methylpentanamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic processes. The dihydroxypropyl group may facilitate binding to active sites, while the amino and amide groups can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(2,3-dihydroxypropyl)-N,2-dimethylpropanamide
- (S)-2-amino-N-((S)-2,3-dihydroxypropyl)-3,3-dimethylbutanamide
Uniqueness
2-amino-N-(2,3-dihydroxypropyl)-3-methylpentanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivity towards molecular targets, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C9H20N2O3 |
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Molecular Weight |
204.27 g/mol |
IUPAC Name |
2-amino-N-(2,3-dihydroxypropyl)-3-methylpentanamide |
InChI |
InChI=1S/C9H20N2O3/c1-3-6(2)8(10)9(14)11-4-7(13)5-12/h6-8,12-13H,3-5,10H2,1-2H3,(H,11,14) |
InChI Key |
RRACODKUVJQGLT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NCC(CO)O)N |
Origin of Product |
United States |
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